molecular formula C27H46O B11934347 Cholest-7-en-3beta-ol CAS No. 6036-58-4

Cholest-7-en-3beta-ol

Cat. No.: B11934347
CAS No.: 6036-58-4
M. Wt: 386.7 g/mol
InChI Key: IZVFFXVYBHFIHY-UHFFFAOYSA-N
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Description

. It is a derivative of cholesterol and plays a significant role in various biological processes. This compound is a key intermediate in the biosynthesis of cholesterol and other sterols.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Cholest-7-en-3beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation with palladium catalyst.

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Biochemical Research

Cholest-7-en-3beta-ol serves as an important intermediate in the biosynthesis of cholesterol. Its conversion to cholesterol has been studied extensively, revealing insights into enzymatic mechanisms involved in sterol metabolism. Research shows that under aerobic conditions, this compound is efficiently converted into cholesterol via intermediates like 7-dehydrocholesterol. This process is crucial for understanding metabolic pathways related to cholesterol synthesis and regulation in organisms .

Table 1: Comparison of this compound Conversion Mechanisms

ConditionConversion RateKey IntermediatesMechanism Type
AerobicHigh7-DehydrocholesterolOxygen-dependent dehydrogenation
AnaerobicLowNoneHydroxylation-dehydration excluded

Pharmacological Applications

This compound has demonstrated antimutagenic and antigenotoxic properties. Studies indicate that it can inhibit mutagenesis induced by various agents, suggesting its potential as a chemopreventive agent. For instance, in tests using Escherichia coli and Salmonella typhimurium, this compound showed significant inhibition of mutagen-induced revertants, highlighting its protective effects against DNA damage .

Table 2: Antimutagenic Activity of this compound

MutagenTest OrganismInhibition Ratio (%)
MNNGSalmonella typhimurium TA1538Up to 99.2
NQOE. coli PQ37100

Nutritional Research

In the context of nutrition, this compound has been investigated for its role in dietary sterols and their health implications. It is often found in various food sources and has been linked to beneficial effects on lipid profiles and cardiovascular health. The compound's structural similarity to cholesterol suggests it may influence cholesterol absorption and metabolism in the human body .

Case Studies

Several case studies underscore the significance of this compound in various applications:

  • Cerebrotendinous Xanthomatosis : A study examined the metabolism of this compound in patients with this rare genetic disorder, providing insights into its role in cholesterol metabolism and potential therapeutic interventions .
  • Anticancer Properties : In a review on plant-derived anticancer compounds, this compound was noted for its potential to affect cellular pathways involved in cancer progression, warranting further investigation into its efficacy as a therapeutic agent .

Mechanism of Action

Cholest-7-en-3beta-ol exerts its effects primarily through its role in the biosynthesis of cholesterol. The compound acts as a substrate for enzymes such as 7-dehydrocholesterol reductase, which catalyzes the reduction of the double bond at the 7-position .

Comparison with Similar Compounds

Cholest-7-en-3beta-ol is similar to other sterols such as:

Uniqueness

This compound is unique due to its specific structure and role in cholesterol biosynthesis. Its presence and concentration can be indicative of the rate of cholesterol synthesis in biological systems .

Biological Activity

Cholest-7-en-3beta-ol, also known as 5α-cholest-7-en-3β-ol, is a sterol compound that plays a significant role in various biological processes. This article explores its biological activity, including its metabolic pathways, potential health benefits, and implications for therapeutic applications.

Metabolic Pathways

This compound is a precursor in the biosynthesis of cholesterol. Under aerobic conditions, it is converted into cholesterol through several enzymatic steps. Notably, this conversion involves the formation of 7-dehydrocholesterol as an intermediate. Research indicates that the introduction of a double bond in the 5,6-position of cholesterol occurs via a cis-elimination mechanism involving specific hydrogen atoms, highlighting the complexity of sterol metabolism .

Antimutagenic and Antigenotoxic Properties

This compound has been studied for its antimutagenic and antigenotoxic activities. A study isolated this compound from the starfish Asterina pectinifera, demonstrating that it exhibits significant protective effects against DNA damage induced by mutagens. The SOS chromotest and Ames test were employed to evaluate these effects, showing that this compound could potentially serve as a chemopreventive agent .

Table 1: Summary of Antimutagenic Activity Studies

Study ReferenceMethodologyKey Findings
SOS ChromotestDemonstrated significant reduction in mutagen-induced DNA damage
Ames TestShowed protective effects against mutagens, suggesting potential for cancer prevention

Structural Implications on Membrane Dynamics

The structural characteristics of this compound significantly influence its biological activity. Its unique double bond alters its three-dimensional conformation compared to cholesterol. This modification affects how it interacts with cell membranes and other biomolecules, which can lead to altered membrane dynamics and stability. Studies indicate that this compound may mitigate sterol clustering in membranes, enhancing cellular tolerance to cytotoxic compounds such as saponins .

Case Studies and Research Findings

Several studies have highlighted the potential health benefits associated with this compound:

  • Chemopreventive Potential : Research has shown that this compound can inhibit the mutagenic effects of certain chemicals, suggesting its role in cancer prevention .
  • Impact on Cholesterol Metabolism : Investigations into its metabolic pathways reveal that this compound is crucial for understanding cholesterol biosynthesis and regulation within human physiology .
  • Effects on Membrane Properties : The presence of this compound in membranes has been linked to improved structural integrity and functionality, particularly in marine organisms like sea cucumbers, which utilize this sterol to tolerate saponin toxicity .

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVFFXVYBHFIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861646
Record name Cholest-7-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-58-4
Record name 7-Cholesterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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